
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone, also known as DPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DPMP is a small molecule that acts as an inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The purpose of
Aplicaciones Científicas De Investigación
Antibacterial Agents
Research on related piperazinyl oxazolidinone antibacterial agents, which share structural similarities with the compound , highlights their effectiveness against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. These studies are significant for understanding the compound's potential role in developing new antibacterial treatments (J. Tucker et al., 1998).
Antitumor and Anticancer Activity
Derivatives of dihydropyrimidine, which resemble the functional groups in the given chemical structure, have been synthesized and evaluated for their in vitro and in vivo antitumor/anticancer activities. Such studies contribute to the development of novel cancer therapeutics by exploring different molecular frameworks (K. Venkateshwarlu et al., 2014).
Neurological Disease Imaging
Compounds structurally related to the given chemical have been synthesized for potential use in imaging LRRK2 enzyme activity in Parkinson's disease using PET scans. This research underscores the importance of such compounds in developing diagnostic tools for neurodegenerative diseases (Min Wang et al., 2017).
Structural Analysis and Antiproliferative Activity
Research into compounds with similar structural components, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has provided insights into their antiproliferative activity and molecular structure through X-ray diffraction studies. These findings contribute to the understanding of how molecular structure influences biological activity (S. Benaka Prasad et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to pyrimidine moieties . .
Mode of Action
The presence of a pyrimidine ring and a piperidine ring in the structure suggests potential interactions with biological targets via hydrogen bonding, ionic interactions, or hydrophobic effects . The morpholine moiety could also contribute to the compound’s solubility and bioavailability .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the structural features of the compound, it might be involved in pathways where pyrimidine derivatives play a crucial role
Pharmacokinetics
The presence of a morpholine ring might enhance the compound’s solubility, potentially affecting its absorption and distribution . The compound’s metabolism and excretion would likely depend on its interactions with metabolic enzymes and transporters, which are currently unknown.
Result of Action
Based on its structure, the compound might interact with cellular targets, leading to changes in cellular functions . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by pH due to the presence of ionizable groups The compound’s efficacy could also be influenced by the presence of other molecules that compete for the same targets
Propiedades
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-14-21(24-17(2)23-16)29-20-4-3-9-26(15-20)22(27)18-5-7-19(8-6-18)25-10-12-28-13-11-25/h5-8,14,20H,3-4,9-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMICCJOEVEMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)
![4-[1-(2-Phenylacetyl)piperidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2986687.png)
![Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate](/img/structure/B2986688.png)
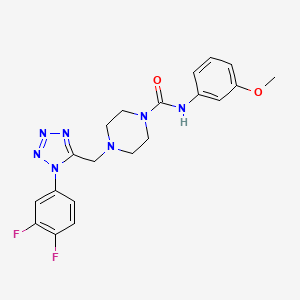
![ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate](/img/structure/B2986692.png)
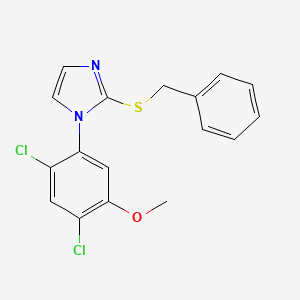
![N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986695.png)
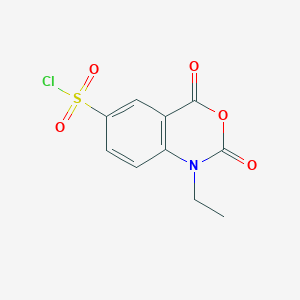
![N1-(2,3-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2986698.png)

![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2986702.png)
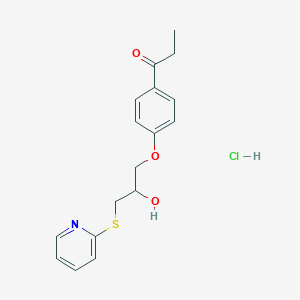
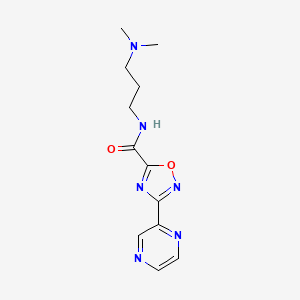
![1-(3-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2986705.png)